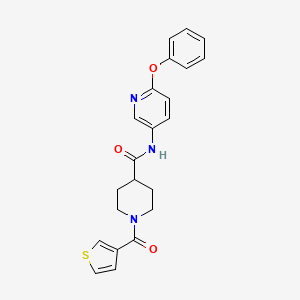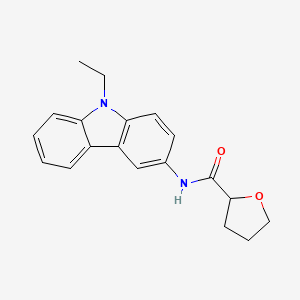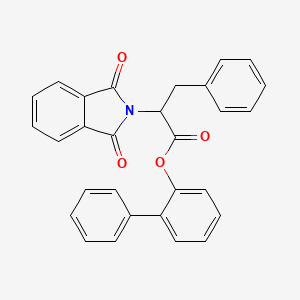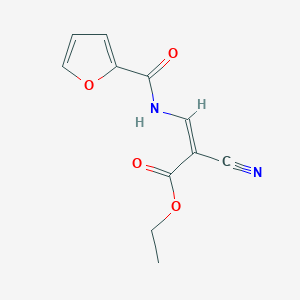![molecular formula C18H25NO2 B4065712 4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065712.png)
4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
Overview
Description
4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide, also known as TM-BZM, is a novel compound that has been synthesized for scientific research purposes. It is a benzamide derivative that has been shown to have potential therapeutic effects in various diseases.
Scientific Research Applications
Synthesis and Chemical Applications
Research has shown interest in synthesizing complex organic compounds and investigating their properties. For example, the study by Owton et al. (1995) explores the synthesis of trimethoxy derivatives with potential applications in medicinal chemistry, highlighting the importance of such compounds in drug development processes (Owton et al., 1995). Similarly, the work by Sañudo et al. (2006) introduces a new class of cyclic dipeptidyl ureas, showcasing the ongoing exploration of novel chemical entities for therapeutic purposes (Sañudo et al., 2006).
Structural Analysis
The structural analysis of related compounds provides insights into their potential applications. Suh et al. (1993) conducted a study on the structure of a p-nitrobenzoate ester, contributing to the understanding of molecular configurations and their implications for chemical behavior and potential applications (Suh et al., 1993).
Potential Anticancer and Neuroleptic Activities
Some studies have explored the anticancer and neuroleptic activities of benzamide derivatives. Mohan et al. (2021) synthesized N-(Pyridin-3-yl)benzamide derivatives and evaluated their anticancer activity, indicating the role of such compounds in developing new therapeutic agents (Mohan et al., 2021). Additionally, Iwanami et al. (1981) designed benzamides as potential neuroleptics, showing the diverse biological activities and applications of benzamide-related compounds (Iwanami et al., 1981).
Antioxidant Properties
Research into the antioxidant properties of benzamide derivatives, such as the study by Yang et al. (2015), highlights the potential of these compounds in mitigating oxidative stress, further emphasizing the broad spectrum of scientific applications these molecules can have (Yang et al., 2015).
Properties
IUPAC Name |
4-methoxy-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-9-10-18(17,3)15(11-13)19-16(20)12-5-7-14(21-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHINMLWQRAQVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)
![4-methyl-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}-1-phthalazinamine](/img/structure/B4065644.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4065664.png)
![N-(3-bromo-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4065670.png)


![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065702.png)


![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4065748.png)
